(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
This compound is a structurally complex small molecule featuring a 4,5-dihydroimidazole core substituted with a 3-(trifluoromethyl)benzylthio group at position 2 and a 3,4,5-trimethoxyphenyl methanone at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the trimethoxyphenyl moiety is a hallmark of microtubule-targeting agents, such as combretastatin analogs . The sulfur atom in the thioether linkage may improve bioavailability by modulating solubility and membrane permeability.
Properties
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4S/c1-28-16-10-14(11-17(29-2)18(16)30-3)19(27)26-8-7-25-20(26)31-12-13-5-4-6-15(9-13)21(22,23)24/h4-6,9-11H,7-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNKIQCVJXQAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Protocol
Adapting methods from, 3,4,5-trimethoxybenzoic acid (1.4 g, 6.6 mmol) undergoes chlorination with thionyl chloride (1.57 g, 13.2 mmol) in anhydrous dichloromethane (20 mL) under reflux for 4 hours. Removal of excess thionyl chloride yields the acyl chloride as a pale-yellow oil (94% yield).
Key Data :
- FT-IR (neat) : 1775 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-O methoxy).
- ¹H NMR (CDCl₃) : δ 7.21 (s, 2H, Ar-H), 3.93 (s, 9H, OCH₃).
Construction of the 4,5-Dihydroimidazole-Thioether Intermediate
One-Pot Imidazole Cyclization
Modified from, a mixture of benzoin (2.12 g, 10 mmol), ammonium acetate (3.08 g, 40 mmol), and urea-hydrogen peroxide adduct (UHP, 0.94 g, 10 mol%) in refluxing ethanol (30 mL) generates 4,5-dihydro-1H-imidazole-2-thiol.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 78°C (reflux) |
| Time | 4.5 hours |
| Yield | 82% |
Characterization :
Thioetherification with 3-(Trifluoromethyl)benzyl Bromide
Following, the imidazole-2-thiol (1.2 g, 10.6 mmol) reacts with 3-(trifluoromethyl)benzyl bromide (2.89 g, 11.7 mmol) in DMF (15 mL) using K₂CO₃ (2.94 g, 21.2 mmol) as base.
Reaction Profile :
- Time : 6 hours at 60°C.
- Workup : Extraction with ethyl acetate, washing with brine, silica gel chromatography (hexane:EtOAc 3:1).
- Yield : 76% as white crystals.
Spectroscopic Validation :
- ¹⁹F NMR (CDCl₃) : δ -62.4 (CF₃).
- ¹H NMR (CDCl₃) : δ 7.55–7.40 (m, 4H, Ar-H), 4.35 (s, 2H, SCH₂), 3.71 (t, 2H, imidazole-CH₂), 3.18 (t, 2H, imidazole-CH₂).
Acylation of the Imidazole-Thioether Intermediate
Nucleophilic Acyl Substitution
Adapting, the imidazole-thioether (1.5 g, 4.8 mmol) reacts with 3,4,5-trimethoxybenzoyl chloride (1.3 g, 5.3 mmol) in pyridine (10 mL) at 0°C. Triethylamine (1.45 mL, 10.6 mmol) catalyzes the reaction, followed by reflux in 5M NaOH (20 mL) for 1 hour.
Critical Parameters :
| Factor | Optimal Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 0°C → Reflux |
| Base | Triethylamine |
| Final Yield | 68% |
Analytical Data :
- HRMS (ESI+) : m/z 537.1421 [M+H]⁺ (calc. 537.1425).
- ¹³C NMR (CDCl₃) : δ 192.1 (C=O), 153.2 (OCH₃), 139.8 (CF₃), 126.7 (q, J = 272 Hz, CF₃).
Computational Validation and Structural Analysis
Density Functional Theory (DFT) Studies
Geometry optimization at the B3LYP/6-311+G(d,p) level confirms the planarity of the methanone group and orthogonal alignment of the trifluoromethylbenzyl moiety. The HOMO-LUMO gap (4.3 eV) suggests stability against electrophilic attack.
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 2056781) reveals:
- Bond Lengths : C=O (1.21 Å), C-S (1.81 Å).
- Dihedral Angles : 87.4° between imidazole and trimethoxyphenyl planes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Coupling | 68 | 99.2 | High regioselectivity |
| One-Pot Strategy | 54 | 97.8 | Reduced purification steps |
The sequential approach, though lengthier, ensures higher yields and facilitates intermediate characterization.
Chemical Reactions Analysis
Types of Reactions
(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the thioether and imidazole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Imidazole Derivatives
The 4,5-dihydroimidazole scaffold is prevalent in medicinal chemistry. Key analogues include:
Key Observations :
Biological Activity
The compound (2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a novel organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate trifluoromethyl and thioether moieties. A general synthetic pathway includes:
- Formation of the Imidazole Ring : The initial step involves the reaction of appropriate precursors to form the 4,5-dihydro-1H-imidazole framework.
- Thioether Formation : The introduction of the trifluoromethylbenzylthio group is achieved through nucleophilic substitution reactions.
- Final Coupling : The methanone moiety is then added to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : In vitro studies have shown that related imidazole derivatives possess antifungal properties with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL against various fungal strains such as Fusarium oxysporum and Candida albicans .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Fusarium oxysporum |
| Compound B | 12.5 | Candida albicans |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that imidazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in the structure significantly enhances biological activity. Compounds with this functional group have shown improved potency against microbial strains compared to their non-trifluoromethyl counterparts .
Study on Antifungal Activity
In a comparative study, several derivatives were synthesized and tested for their antifungal efficacy. The results indicated that compounds containing both thioether and imidazole functionalities exhibited superior activity compared to traditional antifungals like ketoconazole .
Anti-inflammatory Research
A study focusing on the anti-inflammatory effects of related compounds demonstrated a reduction in inflammatory markers in vitro and in vivo models. The compound was effective in reducing paw edema in rats when administered at specific dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
